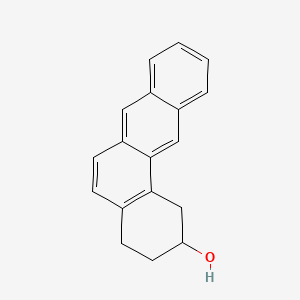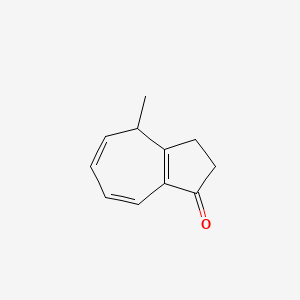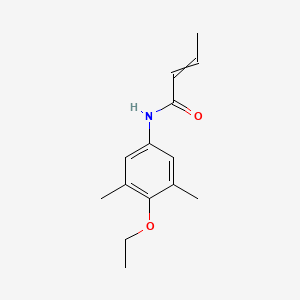
2-Hydroxy-2-methoxy-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methoxy-1-phenylethanone is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, featuring both hydroxy and methoxy functional groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methoxy-1-phenylethanone can be achieved through several methods. One common approach involves the reaction of phenol with acetyl chloride in the presence of a base. The reaction typically occurs at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of phenol and acetyl chloride as starting materials. The reaction is carried out in an organic solvent, and the product is purified through a series of washing and drying steps. The use of catalysts such as Lewis acids can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methoxy-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-2-methoxy-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methoxy-1-phenylethanone involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. Its hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-phenylethanone: Similar structure but lacks the methoxy group.
2-Methoxy-1-phenylethanone: Similar structure but lacks the hydroxy group.
Acetophenone: The parent compound without hydroxy or methoxy groups
Uniqueness
2-Hydroxy-2-methoxy-1-phenylethanone is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
97904-56-8 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-hydroxy-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,9,11H,1H3 |
InChI Key |
OMQMPWLBYLSPIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)

![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)

![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)


